molecular formula C9H11NO4S B2710217 4-Methanesulfonamido-2-methylbenzoic acid CAS No. 960324-76-9

4-Methanesulfonamido-2-methylbenzoic acid

Cat. No.: B2710217
CAS No.: 960324-76-9
M. Wt: 229.25
InChI Key: AQMPSJKNYOITCR-UHFFFAOYSA-N
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Description

4-Methanesulfonamido-2-methylbenzoic acid is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.26 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

4-Methanesulfonamido-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 4-Methanesulfonamido-2-methylbenzoic acid may cause skin irritation and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for 4-Methanesulfonamido-2-methylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonamido-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonamido-2-methylbenzoic acid is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(methanesulfonamido)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPSJKNYOITCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960324-76-9
Record name 4-methanesulfonamido-2-methylbenzoic acid
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